molecular formula C18H13BrClN3O B2622578 N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide CAS No. 2034247-00-0

N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide

Cat. No.: B2622578
CAS No.: 2034247-00-0
M. Wt: 402.68
InChI Key: PPFXGGPHTBHSEB-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide is a complex organic compound that belongs to the bipyridine family. Bipyridines are known for their extensive use in various fields such as coordination chemistry, catalysis, and materials science due to their ability to form stable complexes with metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide typically involves the coupling of a bipyridine derivative with a brominated and chlorinated benzamide. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated benzamide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzamides, while redox reactions can produce different oxidation states of the bipyridine moiety .

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The bipyridine moiety acts as a bidentate ligand, coordinating with metal centers and influencing their electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide is unique due to its specific substitution pattern on the benzamide ring and the presence of both bromine and chlorine atoms.

Properties

IUPAC Name

5-bromo-2-chloro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3O/c19-14-3-4-16(20)15(9-14)18(24)23-10-12-5-7-22-17(8-12)13-2-1-6-21-11-13/h1-9,11H,10H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFXGGPHTBHSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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